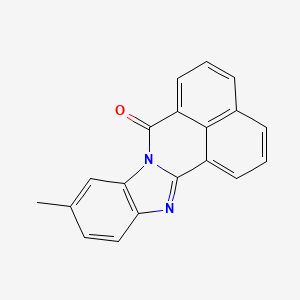
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- is an organic compound with the molecular formula C18H10N2O. It is known for its strong fluorescence properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphide with benzimidazo(2,1-a)benz(de)isoquinolin-7-one . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to various derivatives.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the formation of substituted products
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in cell imaging and staining due to its strong fluorescence properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- involves its interaction with specific molecular targets. Its fluorescence properties are due to the electronic transitions within the molecule, which can be influenced by various factors such as pH, solvent, and the presence of metal ions .
Comparison with Similar Compounds
Similar compounds include:
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one: Known for its similar structure and fluorescence properties.
9(or 10)-methoxy-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one: Another compound with comparable applications in fluorescence and imaging.
The uniqueness of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- lies in its specific fluorescence characteristics and its versatility in various scientific and industrial applications .
Properties
CAS No. |
5504-68-7 |
|---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O/c1-11-8-9-15-16(10-11)21-18(20-15)13-6-2-4-12-5-3-7-14(17(12)13)19(21)22/h2-10H,1H3 |
InChI Key |
ZLFVODKBPKTDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















